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Cat. No.: B605158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that targets the

vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2]

Its potential as a therapeutic agent for ocular neovascular diseases, such as neovascular age-

related macular degeneration (nAMD), has been explored through both topical and intravitreal

delivery routes. This guide provides an objective comparison of these two delivery methods,

supported by available preclinical and clinical data, to inform future research and development.

Executive Summary
Intravitreal and topical administration of Acrizanib present distinct profiles in terms of efficacy,

safety, and pharmacokinetic properties. While topical delivery offers the allure of a non-invasive

treatment, clinical trials have thus far failed to demonstrate its efficacy for posterior segment

diseases like nAMD, and have been associated with ocular surface adverse events.[3][4][5] In

contrast, recent preclinical studies on intravitreal Acrizanib suggest a promising safety and

efficacy profile for treating fundus neovascularization, warranting further investigation.[2][6] This

guide will delve into the experimental data underpinning these conclusions.

Mechanism of Action: Targeting the VEGFR-2
Pathway
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Acrizanib functions by specifically binding to the intracellular domain of VEGFR-2, thereby

inhibiting its phosphorylation and blocking downstream signaling pathways that lead to

angiogenesis, vascular leakage, and inflammation.[2]
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VEGFR-2 Signaling Pathway and Acrizanib's Point of Inhibition.

Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for intravitreal and topical

Acrizanib delivery.

Table 1: Preclinical Efficacy
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Parameter
Intravitreal Acrizanib
(Mouse Models)

Topical Acrizanib (Rodent
Models)

Model

Oxygen-Induced Retinopathy

(OIR) & Laser-Induced

Choroidal Neovascularization

(CNV)

Rodent models of Choroidal

Neovascularization (CNV)

Dosage 1 µL, 10 µM (single injection)
Once, twice, or thrice daily

dosing

Efficacy

Significant reduction in

pathological

neovascularization,

inflammation, and vascular

leakage.[2]

99% inhibition of mouse CNV

and 94% inhibition of rat CNV.

[1]

ED50 Not Reported
1.4 (once-daily), 1.0 (twice-

daily), 0.5 (thrice-daily).[1]

Table 2: Pharmacokinetics
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Parameter Intravitreal Acrizanib
Topical Acrizanib
(Cynomolgus Monkey)

Species
Not yet reported in published

studies
Cynomolgus Monkey

Formulation Not applicable
Optimized solution and

suspension

Cmax (mean) Not Reported

26.9 nM (solution), 5.38 nM

(suspension) in posterior eye

cup.[1]

tmax (mean) Not Reported
0.67 h (solution), 1.67 h

(suspension).[1]

Half-life (mean) Not Reported
1.61 h (solution), 4.38 h

(suspension).[1]

Systemic Exposure Not Reported

Limited; plasma concentrations

below the limit of detection

after 6 hours.[1]

Retinal Exposure
Direct delivery to the posterior

segment

Prolonged exposure in the

posterior eye cup (PEC) in

rats.[1]

Table 3: Clinical Outcomes and Safety (Human Studies)
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Parameter Intravitreal Acrizanib
Topical Acrizanib (Phase II
Clinical Trial -
NCT02355028)

Study Population Not yet studied in humans
Patients with neovascular AMD

under anti-VEGF treatment.[5]

Primary Outcome Not Applicable

No significant reduction in the

need for rescue anti-VEGF

(ranibizumab) therapy

compared to vehicle (75.8% in

Acrizanib group vs. 67.6% in

placebo group required

rescue).[3][5]

Secondary Outcomes Not Applicable

No significant differences in

time to first rescue, total

number of ranibizumab

injections, changes in central

subfield thickness, or visual

acuity.[4]

Adverse Events Not yet studied in humans

Reversible corneal haze

developed in 21 of 46 patients,

which resolved upon cessation

of treatment.[3][5]

Experimental Protocols
Intravitreal Acrizanib in Mouse Models of Ocular
Neovascularization
The following protocol is a summary of the methodology used in a 2024 study evaluating

intravitreal Acrizanib.[2]
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Oxygen-Induced Retinopathy (OIR) Model Laser-Induced Choroidal Neovascularization (CNV) Model

Induce retinopathy in C57BL/6J mice
(75% oxygen from P7 to P12)

Intravitreal injection of Acrizanib (10 µM)
or vehicle at P12

Euthanize at P17 and analyze retinal
neovascularization, vascular leakage,

and inflammation

Induce CNV in C57BL/6J mice
via laser photocoagulation

Intravitreal injection of Acrizanib (10 µM)
or vehicle immediately after laser

Euthanize 1 week later and analyze CNV
thickness and length
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Workflow for Preclinical Evaluation of Intravitreal Acrizanib.

In Vitro Studies: Human umbilical vein endothelial cells (HUVECs) were treated with VEGF to

induce proliferation, migration, and tube formation. The inhibitory effects of Acrizanib on these

processes and on the phosphorylation of VEGFR-2 and its downstream signaling pathways

were assessed.[2]

Topical Acrizanib Phase II Clinical Trial (NCT02355028)
This was a randomized, double-masked, multicenter, vehicle-controlled, proof-of-concept study.

[5]

Participants: 90 patients with active choroidal neovascularization due to nAMD who were

already receiving anti-VEGF therapy.[5]

Baseline Treatment: All patients received an intravitreal injection of ranibizumab at the start

of the study.[5]

Randomization: Patients were randomized on a 1:1 basis to receive either topical Acrizanib
ophthalmic suspension or a vehicle.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b605158?utm_src=pdf-body-img
https://www.benchchem.com/product/b605158?utm_src=pdf-body
https://www.benchchem.com/product/b605158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10768700/
https://www.benchchem.com/product/b605158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35247334/
https://pubmed.ncbi.nlm.nih.gov/35247334/
https://pubmed.ncbi.nlm.nih.gov/35247334/
https://www.benchchem.com/product/b605158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35247334/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing Regimen: The eye drops were administered twice daily for the first 8 weeks, and then

three times a day for the final 4 weeks of the 12-week study period.[5]

Primary Outcome Measure: The number of patients who required rescue ranibizumab

injections due to evidence of disease recurrence over the 84-day dosing period.[5]

Secondary Outcome Measures: Time to the first rescue injection, the total number of

ranibizumab injections, changes in central subfield thickness, and changes in visual acuity

from baseline to day 84.[5]

Comparative Analysis of Delivery Routes
The fundamental challenge in treating posterior segment diseases with topical formulations is

achieving therapeutic drug concentrations at the target site. The failure of topical Acrizanib in

its phase II trial underscores this difficulty. Conversely, intravitreal injections bypass the

anatomical barriers of the eye, delivering the drug directly to the vitreous and retina.
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Logical Flow of Topical vs. Intravitreal Delivery.

Conclusion and Future Directions
The available evidence suggests that while topical administration of Acrizanib is a desirable

non-invasive approach, it has not proven effective for treating nAMD and is associated with

ocular surface toxicity. The development of topical Acrizanib has been discontinued.[3]

In contrast, preclinical data for intravitreal Acrizanib are encouraging, demonstrating a good

safety profile and efficacy in animal models of ocular neovascularization.[2] These findings

support further investigation of intravitreal Acrizanib as a potential therapy for fundus

neovascular diseases. Future research should focus on clinical trials to establish the safety,

efficacy, and optimal dosing of intravitreally administered Acrizanib in human patients. The

direct targeting of VEGFR-2 remains a promising strategy, and the intravitreal route appears to

be the more viable path forward for Acrizanib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b605158#comparing-intravitreal-versus-
topical-acrizanib-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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